molecular formula C28H30Cl2N4O7 B11021352 N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide

N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide

Cat. No.: B11021352
M. Wt: 605.5 g/mol
InChI Key: WZFQPFQGWANRIP-VWLOTQADSA-N
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Description

N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, chlorine atoms, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and pyridine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N3-{1-[(5-CHLORO-2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE stands out due to its unique structure, which includes multiple functional groups and a pyridine ring

Properties

Molecular Formula

C28H30Cl2N4O7

Molecular Weight

605.5 g/mol

IUPAC Name

3-N-[(2S)-1-(5-chloro-2,4-dimethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3,4-dicarboxamide

InChI

InChI=1S/C28H30Cl2N4O7/c1-14(2)25(28(37)33-20-10-18(30)22(39-4)12-24(20)41-6)34-27(36)16-13-31-8-7-15(16)26(35)32-19-9-17(29)21(38-3)11-23(19)40-5/h7-14,25H,1-6H3,(H,32,35)(H,33,37)(H,34,36)/t25-/m0/s1

InChI Key

WZFQPFQGWANRIP-VWLOTQADSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)NC(=O)C2=C(C=CN=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

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